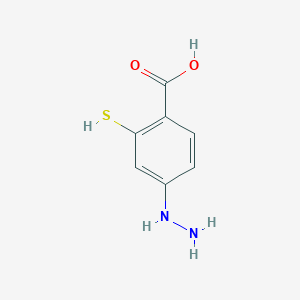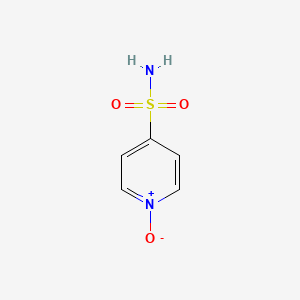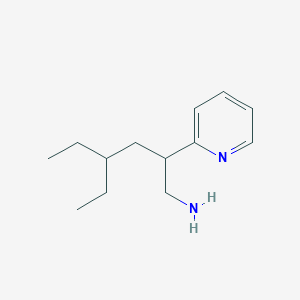
2-(Pyrrolidin-3-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)propane-1,3-diol typically involves the reaction of pyrrolidine with a suitable diol precursor. One common method is the nucleophilic addition of pyrrolidine to an epoxide, such as glycidol, under basic conditions. The reaction proceeds as follows:
Reactants: Pyrrolidine and glycidol.
Conditions: Basic conditions, often using a base like sodium hydroxide.
Procedure: Pyrrolidine is added to glycidol in the presence of a base, leading to the opening of the epoxide ring and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-yl)propane-1,3-diol: Similar structure but with the nitrogen atom in a different position.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a methyl group and an amine instead of diol.
Uniqueness
2-(Pyrrolidin-3-yl)propane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-pyrrolidin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c9-4-7(5-10)6-1-2-8-3-6/h6-10H,1-5H2 |
InChI-Schlüssel |
HGGSYYBLHPTFKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


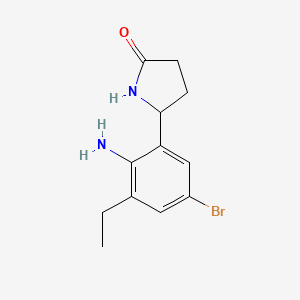


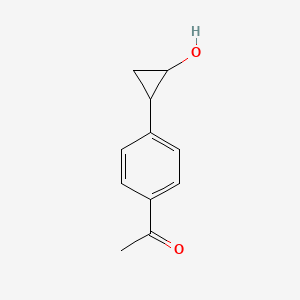


![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
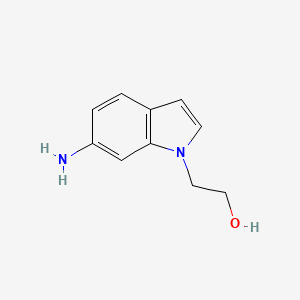
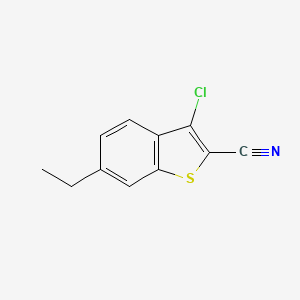

![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
